molecular formula C12H11FN2O2 B1300724 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 288251-63-8

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1300724
M. Wt: 234.23 g/mol
InChI Key: NKCDCNWWMFTZPW-UHFFFAOYSA-N
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Description

The compound "1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a fluorophenyl group and carboxylic acid moiety suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been synthesized through a Vilsmeier-Haack reaction, which is a form of multi-step reaction . Similarly, the synthesis of related compounds with highly substituted pyrazole skeletons, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, has been achieved using NMR spectroscopic and mass spectrometric techniques . These methods could potentially be adapted for the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was investigated using both experimental and theoretical methods, including HF and DFT calculations, which are in agreement with experimental infrared bands . Similarly, the structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was confirmed through spectroscopic methods and theoretical calculations . These approaches could be applied to determine the molecular structure of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the Schiff bases synthesized from pyrazole-4-carboxaldehyde derivatives have been screened for their in vitro antimicrobial activity, indicating their potential reactivity in biological systems . The fluorophenyl group in pyrazole derivatives can also influence the reactivity, as seen in the case of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which showed inhibition of cancer cell proliferation . These findings suggest that 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid could also exhibit interesting reactivity in chemical and biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the photophysical properties of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores were studied, and it was found that the aryl substituents significantly influence these properties . The infrared spectrum, structural, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were also investigated, revealing insights into the molecule's stability and potential for nonlinear optics . These studies provide a basis for predicting the properties of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which may also have interesting optical and electronic properties due to its structural features.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of biologically active derivatives. For instance, it's involved in the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which shows effective inhibition of some cancer cell lines (Liu et al., 2016).

Molecular and Crystal Structure

  • The molecular structures of certain derivatives, like (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, have been studied, revealing nonplanar configurations and distinct intermolecular interactions (Bustos et al., 2015).

Experimental and Theoretical Investigations

  • Research combining experimental and theoretical approaches has been conducted on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This includes characterization using NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).

Pharmaceutical Applications

  • Derivatives of this compound have potential pharmaceutical applications. For instance, research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are chemically related, suggests potential antipsychotic properties (Wise et al., 1987).

Solid-State Chemistry

  • The compound's derivatives have been studied for their solid-state properties, including polymorphism and proton transfer mechanisms (Infantes et al., 2013).

Electrochemical Behavior

  • Electrochemical studies have been conducted on arylazapyrazole derivatives, including those with 4-fluorophenyl groups. These studies focus on their reduction mechanisms and kinetics (Arshad et al., 2017).

Safety And Hazards

As with any chemical compound, handling “1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would require appropriate safety measures. For instance, 4-fluorophenylboronic acid is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its potential applications. Pyrazole derivatives are a topic of ongoing research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDCNWWMFTZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363435
Record name 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

288251-63-8
Record name 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Then, ethyl 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate (15.5 g) was dissolved in a mixed solvent of ethanol (30 ml) and water (30 ml). Sodium hydroxide (2.75 g) was added and the mixture was stirred at a refluxing temperature for 30 min. After evaporation of ethanol, dilute hydrochloric acid was added to the residue. The obtained solid was recrystallized from aqueous methanol solution to give the title compound (11.5 g), melting point: 219–220° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
牛尾博之 - 2015 - catalog.lib.kyushu-u.ac.jp
関節リウマチ (Rheumatoid Arthritis: RA) は一種の自己免疫疾患であり, 本来は自己を守るべき免疫細胞が自己組織 (自己抗原) に対して攻撃を行うことにより発症するものと考えられている. RA の…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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